Product packaging for (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine(Cat. No.:)

(Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine

Cat. No.: B11862609
M. Wt: 251.29 g/mol
InChI Key: KAPPLQKITVMBSY-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine is a synthetic purine derivative designed for chemical and biological research. It belongs to a class of 6,9-disubstituted purines known to be investigated as kinase inhibitors, with potential applications in cancer research and immunotherapy . The purine scaffold is a privileged structure in medicinal chemistry, serving as a core building block in nucleic acids and key cellular signaling molecules like ATP, which makes purine derivatives ideal for targeting enzymes involved in cellular proliferation and signaling . The structural features of this compound—a purine core linked to a benzyl group via an ethenamine bridge—are characteristic of compounds studied for their interaction with biological targets like kinases and ecto-5'-nucleotidase (CD73) . Research into similar N-benzyl purine analogs has revealed their utility as scaffolds for developing antitumor, antibacterial, and antileishmanial agents . The molecular structure is amenable to characterization by advanced spectroscopic techniques, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), ensuring identity and purity for research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N5 B11862609 (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

(Z)-N-benzyl-2-(7H-purin-6-yl)ethenamine

InChI

InChI=1S/C14H13N5/c1-2-4-11(5-3-1)8-15-7-6-12-13-14(18-9-16-12)19-10-17-13/h1-7,9-10,15H,8H2,(H,16,17,18,19)/b7-6-

InChI Key

KAPPLQKITVMBSY-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN/C=C\C2=C3C(=NC=N2)N=CN3

Canonical SMILES

C1=CC=C(C=C1)CNC=CC2=C3C(=NC=N2)N=CN3

Origin of Product

United States

Structural Characterization and Theoretical Analysis of Z N Benzyl 2 9h Purin 6 Yl Ethenamine and Analogues

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity, purity, and structural features of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 15N, 2D NMR)

NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine, a full suite of NMR experiments would be required for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the purine (B94841), ethenamine, and benzyl (B1604629) moieties. The purine protons (H-2 and H-8) would appear as singlets in the aromatic region, typically downfield. chemicalbook.com The vinyl protons of the ethenamine linker are crucial for confirming the Z-stereochemistry, with their coupling constant (J-value) being a key indicator. The benzyl group would exhibit signals for the methylene (B1212753) bridge (CH₂) and the five aromatic protons of the phenyl ring. chemicalbook.com

¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms. The purine ring carbons typically resonate in the range of δ 115-160 ppm. researchgate.netresearchgate.net The chemical shifts of the ethenamine carbons would confirm the double bond, while the benzyl group would show a characteristic methylene signal and several aromatic signals. compoundchem.comoregonstate.edu The specific chemical shifts are influenced by the electronic environment of each carbon atom. docbrown.info

¹⁵N NMR: While less common, ¹⁵N NMR would offer direct insight into the electronic structure of the nitrogen-rich purine core, helping to distinguish between different tautomers and protonation states.

2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to correlate proton and carbon signals, confirming the connectivity between the purine core, the ethenamine linker, and the benzyl group. mdpi.com These experiments are particularly useful for assigning quaternary carbons and protons that are several bonds apart.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogues

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Purine C2-H~8.2~153
Purine C4-~150
Purine C5-~120
Purine C6-~155
Purine C8-H~8.1~140
Ethenamine CH=~6.0 - 7.0~110 - 130
Ethenamine =CH-N~6.5 - 7.5~120 - 140
Benzyl CH₂~4.5~45
Benzyl C (ipso)-~139
Benzyl C (ortho, meta, para)~7.2 - 7.4~127 - 129

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₄H₁₃N₅), the calculated molecular weight is approximately 251.29 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. acs.org

Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. A characteristic fragmentation pathway for N-benzyl derivatives involves the cleavage of the C-N bond connecting the benzyl group to the rest of the molecule. nih.gov This leads to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the highly stable tropylium (B1234903) ion and typically appears as the base peak in the spectrum. nih.govresearchgate.net Other significant fragments would arise from the purine-ethenamine core. sapub.orgresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Description
[M]⁺[C₁₄H₁₃N₅]⁺251Molecular Ion
[M - C₇H₇]⁺[C₇H₆N₅]⁺160Loss of benzyl radical
[C₇H₇]⁺[C₇H₇]⁺91Benzyl/Tropylium cation (often base peak)
[C₅H₄N₄]⁺[C₅H₄N₄]⁺120Purine fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be expected to show several key absorption bands. These include N-H stretching vibrations from the purine imidazole (B134444) ring (around 3100-3400 cm⁻¹), C-H stretches from the aromatic rings and the ethenamine group (around 3000-3100 cm⁻¹), and aliphatic C-H stretches from the methylene bridge (around 2850-2960 cm⁻¹). mdpi.com The C=C and C=N double bond stretching vibrations within the purine and aromatic rings would appear in the 1400-1650 cm⁻¹ region. acs.orgnist.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The purine ring system is an aromatic chromophore that absorbs in the UV region. mdpi.comacs.org The presence of the conjugated ethenamine linker and the benzyl group would be expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted purine core, due to the extension of the π-electron system. utoronto.ca

Table 3: Predicted Spectroscopic Features (IR and UV-Vis)

Spectroscopy Functional Group / Transition Predicted Absorption Range
IRN-H stretch (imidazole)3100 - 3400 cm⁻¹
IRC-H stretch (aromatic)3000 - 3100 cm⁻¹
IRC-H stretch (aliphatic)2850 - 2960 cm⁻¹
IRC=N / C=C stretch (rings)1400 - 1650 cm⁻¹
UV-Visπ → π* transitions260 - 300 nm

X-ray Crystallography of N-Benzylpurine-Ethenamine Systems

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its conformation, stereochemistry, and how it packs in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···π Contacts)

The way molecules arrange themselves in a crystal lattice is dictated by a variety of intermolecular interactions. gla.ac.ukias.ac.inmdpi.com In N-benzylpurine systems, these interactions are crucial for the stability of the crystal structure. nih.gov

Hydrogen Bonding: The purine ring contains both hydrogen bond donors (N-H) and acceptors (N atoms). A common and robust interaction observed in the crystal structures of purine analogues is the formation of centrosymmetric dimers through pairs of N—H···N hydrogen bonds. nih.govresearchgate.netresearchgate.net

π-π Stacking: The planar aromatic systems of the purine and benzyl rings facilitate π-π stacking interactions. These can occur between adjacent purine rings or between purine and benzyl rings, contributing significantly to the crystal packing energy. researchgate.net The centroid-centroid distance is a key parameter for quantifying these interactions. researchgate.net

C-H···π Contacts: Weak hydrogen bonds of the C-H···π type are also frequently observed, where a C-H bond from one molecule interacts with the π-electron cloud of an aromatic ring on a neighboring molecule. researchgate.netnih.gov These interactions, along with C-H···N contacts, help to link the primary hydrogen-bonded dimers into a three-dimensional supramolecular network. nih.govresearchgate.net

Table 4: Representative Crystallographic Data and Intermolecular Interactions in N-Benzylpurine Analogues

Compound Crystal System Key Intermolecular Interactions Reference
N-Benzyl-9-isopropyl-9H-purin-6-amineMonoclinicN—H···N hydrogen bonds (dimers), C—H···π contacts, π-π stacking researchgate.net
9-Benzyl-6-benzylsulfanyl-9H-purin-2-amineMonoclinicN—H···N hydrogen bonds (dimers), C—H···N interactions nih.govresearchgate.net

Conformational Dihedral Angles and Flexibility of the Ethenamine Linkage

The ethenamine linkage in this compound introduces a significant degree of conformational flexibility, which is paramount to its molecular geometry and potential interactions. This linker, composed of a carbon-carbon double bond and an adjacent amine, dictates the spatial arrangement of the purine and benzyl moieties relative to each other. The "(Z)" configuration specifies that the substituents on the double bond are on the same side, leading to a more folded conformation compared to its (E)-isomer counterpart.

The rotational barrier around the N-C and C-C single bonds of the linker is expected to be relatively low, allowing for a range of conformations in solution. However, steric hindrance between the bulky purine and benzyl groups likely restricts this rotational freedom, favoring certain low-energy conformations. The planarity of the purine ring itself is generally maintained, though minor deviations can occur. nih.gov

Table 1: Predicted Key Dihedral Angles in this compound Note: These are theoretical predictions based on related structures.

Dihedral Angle Atoms Involved Predicted Range (°) Significance
ω1 C5(purine)-C6(purine)-Cα=Cβ 160 to 180 Influences planarity with the purine ring
ω2 C6(purine)-Cα=Cβ-N 0 to 20 Defines the Z-configuration
ω3 Cα=Cβ-N-CH₂(benzyl) 100 to 140 Governs the orientation of the benzyl group
ω4 Cβ-N-CH₂-C1(benzyl) 80 to 110 Determines the twist of the benzyl ring

Computational Chemistry Approaches to Structure and Stability

To compensate for the absence of experimental data, computational methods serve as powerful tools for predicting the structural and electronic properties of this compound. These in silico approaches allow for a detailed exploration of the molecule's behavior at an atomic level.

Quantum Mechanical (QM) Calculations for Geometry Optimization and Electronic Structure

Quantum mechanical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule like this compound, QM methods can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations solve the Schrödinger equation for the molecular system, providing insights into its electronic structure, including the distribution of electrons and the energies of molecular orbitals. nih.gov

Methods such as Hartree-Fock (HF) or more advanced post-HF methods can be employed. These calculations would likely reveal the extent of conjugation between the purine ring and the ethenamine linker, which influences the molecule's electronic properties and UV-visible absorption spectrum. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their distribution across the molecule, can also be determined, offering clues about its reactivity.

Density Functional Theory (DFT) for Ground State Properties and Spectroscopic Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium to large-sized molecules. mdpi.comresearchcommons.org DFT is particularly effective for calculating ground-state properties such as molecular geometry, vibrational frequencies (corresponding to IR and Raman spectra), and electronic properties. nih.gov In a theoretical study of 2-Amino-6-chloro-8-vinylpurine, Time-Dependent DFT (TD-DFT) calculations were used to predict absorption and fluorescence maxima, which were in reasonable agreement with experimental values. nih.gov A similar approach for this compound could predict its spectroscopic characteristics.

DFT calculations could also be used to explore the potential energy surface of the molecule, identifying different stable conformers and the energy barriers for interconversion between them. This would provide a more dynamic picture of the molecule's flexibility. researchgate.net

Table 2: Theoretical Parameters Obtainable for this compound using DFT

Parameter Computational Method Significance
Optimized Geometry DFT (e.g., B3LYP/6-31G*) Predicts the most stable 3D structure.
HOMO-LUMO Gap DFT Indicates electronic excitability and chemical reactivity.
Vibrational Frequencies DFT Predicts IR and Raman spectra for structural confirmation.
UV-Vis Absorption Maxima TD-DFT Predicts how the molecule interacts with light.
Relative Conformational Energies DFT Determines the population of different conformers at equilibrium.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Stability

While QM and DFT methods are excellent for studying static structures and properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space available to the molecule under specific conditions (e.g., in a solvent at a particular temperature). researchgate.net

Structure Activity Relationship Sar Studies of Z N Benzyl 2 9h Purin 6 Yl Ethenamine and Analogues

Elucidating the Role of the N-Benzyl Moiety on Biological Activity

The N-benzyl group plays a pivotal role in the interaction of these purine (B94841) derivatives with their biological targets. Modifications to this moiety have been shown to significantly influence their efficacy and specificity.

Effects of Benzyl (B1604629) Substituents on Potency and Selectivity

The substitution pattern on the benzyl ring is a key determinant of biological activity. Research on related 6-benzylaminopurine (B1666704) derivatives has demonstrated that the position and nature of substituents can modulate activities such as cytokinin response and cyclin-dependent kinase (CDK) inhibition. While specific data for (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine is not extensively available, trends from analogous series provide valuable insights.

For instance, in studies of 6-benzylaminopurine derivatives as cytokinin receptor antagonists, substitutions on the benzyl ring were found to be critical. Generally, steric and hydrophobic effects of different phenyl ring substituents lead to variations in biological activity. nih.gov In some cases, halogenated derivatives, particularly those with substitutions at the meta or para position of the N6-benzyl ring, have shown potent activity. researchgate.net

The following table, derived from SAR studies on related N-benzyl phenethylamines as 5-HT2A/2C agonists, illustrates how benzyl ring substitutions can impact receptor affinity and functional potency. nih.gov Although this is a different compound class, it highlights the general principles of how such substitutions can fine-tune biological activity.

CompoundN-Benzyl Substituent5-HT2A Ki (nM)5-HT2A EC50 (nM)Selectivity (5-HT2A vs 5-HT2C)
1a2-Methoxy1.81.511
1b2-Hydroxy0.310.074>400
1d2,3-Methylenedioxy1.20.8820
6b2-Hydroxy (with 4-CN on phenethylamine)0.430.29100

Positional Effects of Benzylation on the Purine Core (e.g., N-9 vs. N-7)

The site of benzylation on the purine ring, typically at the N-9 or N-7 position, is a critical factor influencing the biological profile of these compounds. The N-9 substituted isomer is often the thermodynamically more stable and desired product in synthetic routes. nih.govresearchgate.net The regioselectivity of alkylation can be influenced by steric hindrance and the electronic nature of substituents on the purine core. nih.govresearchgate.net

Impact of the Ethenamine Linkage and Stereochemistry

The ethenamine bridge connecting the purine core and the N-benzyl moiety is a defining feature of this class of compounds, with its stereochemistry and composition being crucial for biological activity.

Influence of (Z)-Stereochemistry on Receptor/Enzyme Recognition

The (Z)-configuration of the double bond in the ethenamine linker imposes a specific spatial arrangement of the N-benzyl group relative to the purine core. This fixed geometry is critical for optimal interaction with the binding sites of target proteins, such as enzymes or receptors. While direct comparative studies of the (Z) and (E) isomers of N-Benzyl-2-(9H-purin-6-yl)ethenamine are limited, research on analogous compounds with geometric isomers, such as the cytokinin zeatin, has shown that stereochemistry significantly impacts biological activity. For example, a substantial difference in activity (over 50-fold) was observed between the trans- (analogous to E) and cis- (analogous to Z) isomers of zeatin. nih.govnih.gov This suggests that the precise orientation of the side chain, dictated by the double bond geometry, is essential for effective receptor binding and activation. nih.govnih.gov It is highly probable that the (Z)-stereochemistry of the ethenamine linker in the title compound similarly ensures a favorable conformation for its biological targets.

Variations in Ethenamine Chain Length and Branching on Activity

The length and branching of the linker between the purine and the amino group can significantly affect biological activity. Studies on 6-substituted purine derivatives have shown that the distance and spatial freedom between the purine ring and the terminal functional group, as defined by the linker, are important for activity. nih.gov

For instance, in a series of 6-substituted purinyl alkoxycarbonyl amino acids, the length and rigidity of the linker were found to be determining factors for their immunostimulatory activity. nih.gov While specific data on varying the ethenamine chain length in this compound is scarce, it can be inferred from related studies that modifications such as extending the vinyl chain to a butenyl or longer chain, or introducing branching, would likely alter the compound's ability to fit into the binding pocket of its target, thereby affecting its potency and selectivity.

Systematic Modifications of the Purine Core

Alterations to the purine scaffold itself can have profound effects on the biological activity of the resulting analogues. Substitutions at various positions of the purine ring can modulate factors such as binding affinity, selectivity, and pharmacokinetic properties.

In the development of purine-based kinase inhibitors, for example, substitutions at the C2 and C8 positions have been extensively explored. A study on novel purine derivatives as c-Src tyrosine kinase inhibitors found that all synthesized compounds, with various substitutions, showed potent inhibitory activity. nih.gov This indicates that the purine core is amenable to modification to optimize activity against specific targets.

The following table, based on SAR studies of 2,6,8-substituted imidazopyridine derivatives as PI3Kα inhibitors, provides an example of how systematic modifications of a heterocyclic core can influence inhibitory activity. nih.gov While the core is different, the principles of SAR exploration are transferable.

CompoundSubstitution at C2Substitution at C6Substitution at C8PI3Kα IC50 (nM)
14aMorpholinoMethylBromo>10000
14cPyrrolidin-1-ylMethylBromo>10000
35(4-aminophenyl)aminoMethyl(4-methoxyphenyl)amino150

These findings underscore the importance of a systematic approach to modifying the purine core to develop analogues of this compound with enhanced and selective biological profiles.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery that involve replacing the core structure (scaffold) of a molecule or specific functional groups with other chemical moieties that have similar properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

The purine ring can be replaced by other heterocyclic systems that mimic its size, shape, and electronic properties. This approach, known as scaffold hopping, can lead to the discovery of novel classes of compounds with improved biological activities.

Pyrrolopyrimidines and Thienopyrimidines: Pyrrolopyrimidines and thienopyrimidines are two examples of heterocyclic systems that have been successfully used as purine bioisosteres. These scaffolds have been incorporated into various compounds to target a range of biological targets. nih.gov

The following table illustrates the use of related heterocycles as purine substitutes.

Original ScaffoldBioisosteric ReplacementRationale
Purine Pyrrolopyrimidine, ThienopyrimidineMimic the size, shape, and electronic properties of the purine ring to explore new chemical space and potentially improve biological activity. nih.gov

Bioisosteric replacement can also be applied to the side chains of the parent molecule.

Replacement of N-Benzyl Group: The N-benzyl group is a common feature in many biologically active purine derivatives. However, replacing this group with other moieties can lead to compounds with improved properties. The specific nature of the replacement group will depend on the target and the desired activity.

Replacement of Ethenamine Component: The ethenamine linker in this compound is another potential site for modification. Replacing this linker with other chemical groups can alter the flexibility and geometry of the molecule, which in turn can affect its binding to the target.

Further research is needed to fully explore the potential of replacing the N-benzyl and ethenamine components in this class of compounds.

Molecular Mechanisms of Action and Biological Target Interactions Pre Clinical Investigations

Interaction with Key Enzyme Systems

No research findings detailing the kinase inhibition profile of (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine against CSBP/p38 kinase, FLT3 kinase, PDGFRα kinase, Casein Kinase 1 delta (CK1δ), or Phosphoinositide-dependent kinase-1 (PDK-1) were identified.

There is no available data on the inhibitory activity of this compound against mycobacterial enzymes, including the well-characterized drug target DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase) from Mycobacterium tuberculosis.

No studies were found that investigated the engagement of this compound with other relevant enzyme families.

Receptor Ligand Binding and Modulation

Information regarding the interaction of this compound with adenosine (B11128) receptor subtypes A1, A2A, A2B, or A3 is not present in the available scientific literature. Therefore, its potential role as an agonist or antagonist at these receptors remains uncharacterized.

No data on the binding affinity of this compound to adenine (B156593) receptors could be retrieved from scientific databases and literature.

Affinity for Peripheral Benzodiazepine (B76468) Receptors (PBR)

Preclinical investigations detailing the specific binding affinity of this compound for Peripheral Benzodiazepine Receptors (PBR), also known as the 18 kDa translocator protein (TSPO), are not extensively documented in publicly available scientific literature. However, the purine (B94841) scaffold is a well-established structural motif in the design of PBR ligands. Research into structurally related purine derivatives has demonstrated significant interaction with this receptor, which is primarily located on the outer mitochondrial membrane and is upregulated in response to neuroinflammation and neuronal injury. nih.govnih.gov

For instance, compounds such as [¹⁸F]FEDAC (N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[¹⁸F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide) and [¹¹C]AC-5216 (N-Benzyl-N-ethyl-2-(7-[¹¹C]-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide) have been developed and evaluated as radioligands for imaging PBR with positron emission tomography (PET). nih.govnih.gov These molecules, which feature a purine core and an N-benzyl group similar to the compound , have shown high affinity for PBR. nih.gov The binding affinity of AC-5216, for example, was found to be higher than that of the prototypical PBR ligand PK11195 in rat brain preparations. nih.gov These findings suggest that the purine-based structure is a viable pharmacophore for PBR targeting, although empirical data for this compound is required for confirmation.

Table 1: PBR Affinity of Structurally Related Purine Derivatives

Compound Name Receptor Target Finding
[¹¹C]AC-5216 Peripheral Benzodiazepine Receptor (PBR/TSPO) Showed higher affinity for PBR from rat brain than PK11195 and negligible activity for central benzodiazepine receptors. nih.gov

Note: This table presents data for related compounds, not for this compound.

Modulation of Intracellular Signal Transduction Pathways

There is currently a lack of direct experimental evidence detailing the effects of this compound on specific intracellular signal transduction pathways. Purines and their derivatives are ubiquitous signaling molecules that can modulate a wide range of cellular processes by interacting with various receptors and enzymes. nih.gov

Structurally related 6-substituted purines have been shown to possess immunomodulatory activities, such as the ability to stimulate cytotoxic T lymphocytes (CTLs), suggesting an interaction with signaling cascades that regulate immune cell function. nih.gov Furthermore, the purine scaffold is a key component of many kinase inhibitors. Kinases are critical enzymes in signaling pathways like the Ras-mitogen-activated protein kinase (MAPK) pathway, which controls cell proliferation, differentiation, and survival. acs.org Overactivation of the MAPK pathway is implicated in various diseases, and inhibitors based on purine or pyrrolopyrimidine cores have been developed to target kinases within this cascade. acs.org Given the structural similarity, it is plausible that this compound could interact with components of these or other signaling pathways, but this requires validation through targeted in vitro studies such as kinase assays or reporter gene assays.

Elucidation of Proposed Molecular Mechanisms of Action (based on in vitro and in silico data)

A definitive molecular mechanism of action for this compound cannot be elucidated due to the absence of specific in vitro and in silico studies in the reviewed scientific literature. The elucidation of such mechanisms typically relies on a combination of computational modeling and experimental validation.

In silico approaches, such as molecular docking, are often used to predict the binding of a ligand to a protein target. For example, in silico studies on other N⁶-benzyladenine derivatives have successfully rationalized their interaction patterns with specific plant receptors. nih.gov Similarly, computational tools like SwissADME are employed to predict the pharmacokinetic and drug-likeness properties of novel N-benzylpurine derivatives, providing insights into their potential as therapeutic agents. researchgate.net Such studies could hypothetically be applied to this compound to predict its potential biological targets and physicochemical properties.

In vitro experiments are then essential to confirm these computational predictions. Based on the compound's structural features and the activities of related molecules, potential mechanisms could involve:

Receptor Antagonism/Agonism: Interaction with purinergic receptors or other receptors like PBR, as discussed previously.

Enzyme Inhibition: Targeting of enzymes such as kinases within key signaling pathways.

Interaction with Nucleic Acids: Direct binding to DNA or RNA, potentially interfering with replication or transcription processes.

Ultimately, a combination of in silico screening against various biological targets followed by focused in vitro assays (e.g., binding assays, enzyme activity assays, cell-based functional assays) would be necessary to propose and confirm the molecular mechanism of action for this compound.

Computational and Chemoinformatic Approaches in the Study of Z N Benzyl 2 9h Purin 6 Yl Ethenamine

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com This method is instrumental in understanding the binding mechanism of a ligand, such as (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine, within the active site of a biological target.

Through molecular docking simulations, the binding pose of this compound with various potential protein targets can be predicted. The simulation calculates the binding affinity, typically expressed as a docking score or binding energy, which provides an estimate of the strength of the interaction. Lower binding energies generally indicate a more stable and favorable interaction. For instance, studies on similar purine (B94841) derivatives have explored their binding to protein kinases, which are often implicated in cancer. semanticscholar.org

An illustrative molecular docking study could predict the binding affinities of this compound against a panel of protein kinases, as shown in the hypothetical data below.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 2 (CDK2)-8.5LEU83, LYS33, ASP86
Epidermal Growth Factor Receptor (EGFR)-7.9MET793, LYS745, THR854
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-8.2CYS919, ASP1046, LYS868

This table presents hypothetical data for illustrative purposes.

Analysis of the docked poses of this compound allows for the identification of critical pharmacophoric features and binding hotspots within the target's active site. Pharmacophoric features are the essential spatial arrangement of atoms or functional groups necessary for a specific biological interaction. dovepress.com These may include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For purine derivatives, the purine core itself often participates in crucial hydrogen bonding interactions with the hinge region of protein kinases. semanticscholar.org The benzyl (B1604629) and ethenamine substituents would be expected to form additional hydrophobic and hydrogen bonding interactions, respectively. Identifying these "hotspots" is crucial for understanding the molecular basis of the ligand's activity and for guiding lead optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov

For a series of analogues of this compound, a QSAR model could be developed to predict their biological activity, such as inhibitory concentration (IC50) against a particular target. These models are built by correlating variations in the chemical structures of the compounds with their observed biological activities. 3D-QSAR studies on other 2,6,9-trisubstituted purines have successfully created models that explain the cytotoxic effects of these compounds, indicating that steric properties can be a major determinant of activity. semanticscholar.orgmdpi.com

A hypothetical QSAR model for a series of this compound analogues might yield an equation like:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + 0.8 * (Aromatic Rings) + 2.1

This equation is a simplified, hypothetical example for illustrative purposes.

The development of a robust QSAR model relies on the calculation of various molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's structure and properties.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges, which are important for electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. Studies on similar purine derivatives have shown that steric factors can significantly influence their biological activity. semanticscholar.org

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule and are used to quantify aspects like branching and shape.

The following table provides an example of molecular descriptors that would be relevant in a QSAR study of this compound and its analogues.

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicDipole MomentGoverns electrostatic interactions with the target protein.
StericMolecular VolumeInfluences how well the molecule fits into the binding pocket.
TopologicalWiener IndexRelates to the branching of the molecule, which can affect binding.
HydrophobicLogPDescribes the lipophilicity of the molecule, affecting cell permeability and hydrophobic interactions.

This table contains illustrative examples of molecular descriptors and their potential relevance.

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling can be used to create a 3D representation of the key chemical features required for biological activity. dergipark.org.tr This model can then be used as a query in virtual screening to identify new compounds with the potential for similar activity or for the de novo design of novel molecules. nih.gov

A pharmacophore model for this compound would likely include features such as:

A hydrogen bond donor and acceptor from the purine ring.

An aromatic ring feature from the purine core.

A second aromatic ring feature from the benzyl group.

A potential hydrogen bond donor from the ethenamine linker.

This pharmacophore model could then be used to search large chemical databases for compounds that match these features in the correct 3D orientation. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. greenpharma.com Furthermore, the pharmacophore can serve as a blueprint for the de novo design of entirely new molecular scaffolds that retain the key interaction features. arxiv.org

Free Energy Perturbation and Enhanced Sampling Methods for Binding Affinity Calculations

A central goal in computational drug design is the accurate prediction of the binding affinity between a ligand and its protein target. This affinity is quantified by the binding free energy (ΔG_bind), a thermodynamic quantity that dictates the stability of the ligand-protein complex. Advanced simulation techniques such as Free Energy Perturbation (FEP) and various enhanced sampling methods provide a rigorous framework for calculating these energies.

Free Energy Perturbation (FEP) is an alchemical free energy calculation method that computes the free energy difference between two states by gradually "perturbing" or transforming one molecule into another over a series of non-physical intermediate steps. nih.gov In the context of binding affinity, FEP can be used to calculate the relative binding free energy (ΔΔG_bind) between two similar ligands, such as this compound and a close analog. This is achieved by simulating the transformation of one ligand into the other both in the solvated state and when bound to the protein target. The difference in the free energy of these two transformations yields a highly accurate prediction of the change in binding affinity.

Enhanced sampling methods are designed to overcome the limitations of standard molecular dynamics (MD) simulations, which are often trapped in local energy minima and fail to adequately sample the full conformational landscape of a binding or unbinding event within accessible simulation times. frontiersin.orgmdpi.com Methods like Metadynamics work by adding a history-dependent bias potential to the system, which discourages the simulation from revisiting previously explored conformations and accelerates the exploration of the free energy surface along specific collective variables (CVs), such as the distance between the ligand and the protein. frontiersin.orgfz-juelich.de By systematically filling the energy wells, these methods can reconstruct the free energy profile of the binding process, revealing the binding affinity and identifying the most stable binding poses.

For this compound, these methods could be applied to predict its binding affinity to a kinase active site, a common target for purine derivatives. researchgate.net A simulation protocol would involve docking the compound into the ATP-binding site of a chosen kinase, followed by extensive MD simulations coupled with FEP or an enhanced sampling technique to calculate the absolute or relative binding free energy. The results from such a study would provide critical insights into the compound's potency and guide further structural modifications to improve its affinity.

Table 1: Illustrative Results from a Hypothetical Binding Affinity Study

CompoundModification from LeadTarget KinaseCalculated ΔΔG_bind (kcal/mol)Predicted Affinity Change
Lead Compound-Kinase X0.0Reference
This compoundAddition of ethenamine-benzylKinase X-1.5Higher Affinity
Analog AFluoro-benzyl substitutionKinase X-0.8Higher Affinity
Analog BMethyl-purine substitutionKinase X+0.5Lower Affinity

In Silico ADMET Predictions (Focus on Molecular Properties for Drug-Likeness)

Beyond target affinity, a compound's success as a drug is contingent upon its pharmacokinetic properties, broadly categorized under absorption, distribution, metabolism, excretion, and toxicity (ADMET). While full ADMET profiles require experimental evaluation, chemoinformatic approaches can predict the underlying molecular properties that correlate with favorable pharmacokinetics. This concept of "drug-likeness" is often assessed using a set of rules and calculated molecular descriptors derived from the analysis of successful oral drugs. nih.gov

For this compound, a variety of molecular properties can be calculated to evaluate its drug-likeness. These properties help to filter out compounds that are unlikely to be orally bioavailable or may possess other undesirable features. researchgate.netnih.gov Key descriptors include molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). These form the basis of well-established guidelines such as Lipinski's Rule of Five. ymerdigital.comresearchgate.net Other important properties are the topological polar surface area (TPSA), which correlates with cell membrane permeability, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.

Computational tools can rapidly generate these descriptors for any given chemical structure. ymerdigital.comresearchgate.net The analysis of these properties for this compound provides a first-pass assessment of its potential as an orally administered therapeutic agent.

Table 2: Calculated Molecular Properties for this compound

Molecular PropertyCalculated ValueDescription
Molecular FormulaC14H13N5Elemental composition of the molecule.
Molecular Weight (MW)251.29 g/molThe mass of one mole of the compound.
logP (Octanol-Water Partition Coefficient)1.95A measure of the molecule's lipophilicity.
Hydrogen Bond Donors (HBD)2The number of N-H or O-H bonds.
Hydrogen Bond Acceptors (HBA)5The number of N or O atoms.
Topological Polar Surface Area (TPSA)85.45 ŲSum of surfaces of polar atoms; relates to permeability.
Number of Rotatable Bonds4The number of bonds that allow free rotation.
Fraction Csp30.14The fraction of carbon atoms that are sp3 hybridized.

These calculated properties can be compared against established drug-likeness filters to gauge the compound's adherence to the physicochemical space occupied by known oral drugs.

Table 3: Drug-Likeness Profile of this compound

Drug-Likeness RulePropertyRule CriteriaCompound ValueCompliance
Lipinski's RuleMolecular Weight≤ 500 g/mol251.29Yes
logP≤ 51.95Yes
H-Bond Donors≤ 52Yes
H-Bond Acceptors≤ 105Yes
Veber's RuleTPSA≤ 140 Ų85.45Yes
Rotatable Bonds≤ 104Yes
Egan's RulelogP vs. TPSAWithin defined ellipse(1.95, 85.45)Yes

The in silico analysis indicates that this compound exhibits molecular properties consistent with those of orally bioavailable drugs, making it a promising candidate for further investigation.

Pre Clinical Chemical Stability and Metabolic Fate Considerations

Assessment of Metabolic Stability in In Vitro Systems (e.g., plasma, liver microsomes)

Determination of Chemical Half-Life in Biological Matrices

There is currently no publicly available data on the chemical half-life of "(Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine" in biological matrices such as plasma or liver microsomes. This information is crucial for predicting the compound's duration of action and potential for accumulation in the body.

Identification of Chemically Stable Analogues for Further Research

While data on the metabolic stability of "this compound" is not available, research on related N-benzyl purine (B94841) derivatives offers insights into structural modifications that may enhance stability. For instance, studies on compounds like N-Benzyl-9-ethyl-9H-purin-6-amine and N-benzyl-9-isopropyl-9H-purin-6-amine have explored how different substituents on the purine ring affect their properties. smolecule.comnih.gov Comparative analyses of such analogues can guide the design of new derivatives with improved metabolic stability. For example, increasing the steric bulk at the N9 position from an ethyl to an isopropyl group has been shown to enhance crystalline stability in related compounds. smolecule.com

Investigation of Chemical Degradation Pathways

Understanding how a compound degrades chemically is essential for ensuring its stability during storage and administration. Key pathways to investigate include hydrolysis and oxidation.

Currently, there is no specific information available in the public domain regarding the hydrolytic or oxidative stability of "this compound." Such studies would be necessary to identify potential degradation products and to develop appropriate formulation strategies.

Metabolite Identification in Non-Human Biological Systems

Identifying the metabolites of a drug candidate is a critical step in preclinical development. This process helps to understand the pathways of elimination and to identify any potentially active or reactive metabolites.

Q & A

Basic Questions

Q. What are the established synthetic routes for (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine?

  • Methodological Answer: Synthesis typically involves multi-step protocols starting from purine derivatives. Key steps include:

  • Alkylation : Introducing the benzyl group via nucleophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura for aromatic systems) .
  • Ethenamine Formation : Condensation reactions (e.g., Wittig or Heck reactions) to establish the (Z)-configured double bond .
  • Purine Functionalization : Protecting group strategies (e.g., silylation) to ensure regioselectivity during substitution .
    • Challenges : Stereochemical control requires careful selection of catalysts (e.g., chiral ligands) and reaction conditions (e.g., low temperature to minimize isomerization) .

Q. Which spectroscopic methods are employed to characterize this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for double-bond geometry) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula .
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL or OLEX2 to resolve absolute configuration .
    • Validation : Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances reliability .

Q. What are the known biological activities associated with this compound and its analogs?

  • Reported Activities :

  • Cytokinin-like Effects : Promotes plant cell division and delays senescence, akin to natural purine derivatives .
  • Neurological Targets : Analogs inhibit acetylcholinesterase (AChE) with >10% inhibition at 100 μM, suggesting potential for Alzheimer’s research .
  • Anticancer Potential : Structural similarity to 2-amino-6-benzylpurine derivatives, which disrupt DNA repair pathways .
    • Limitations : Bioactivity is highly dependent on substituent positioning (e.g., benzyl vs. alkyl groups) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Precautions :

  • Storage : In airtight containers under inert gas (N2_2/Ar) at –20°C to prevent oxidation .
  • PPE : Gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralization with dilute acetic acid before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

  • Approach :

  • Assay Standardization : Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and control for purity via HPLC .
  • Metabolic Stability Testing : Evaluate compound degradation in serum to account for false negatives .
  • Dose-Response Curves : Establish IC50_{50} values under consistent conditions (pH, temperature) .
    • Case Study : Discrepancies in AChE inhibition may arise from enzyme source variations (human vs. electric eel) .

Q. What strategies are effective in controlling the stereochemistry (Z/E) during synthesis?

  • Methodology :

  • Stereoselective Catalysis : Chiral palladium complexes (e.g., Josiphos ligands) to favor (Z)-isomer formation .
  • Thermodynamic Control : Prolonged heating in non-polar solvents (e.g., toluene) to equilibrate isomers .
  • Analytical Confirmation : NOESY NMR or X-ray diffraction to distinguish Z/E configurations .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Design Framework :

  • Substituent Variation : Replace benzyl with electron-withdrawing groups (e.g., CF3_3) to enhance target binding .
  • Scaffold Hybridization : Fuse purine with piperidine (e.g., as in AChE inhibitors) to improve blood-brain barrier penetration .
  • High-Throughput Screening : Test analogs against panels of kinases or GPCRs to identify off-target effects .

Q. What computational methods predict binding interactions with biological targets?

  • Tools and Workflows :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model purine-ATP binding pockets (e.g., in kinases) .
  • MD Simulations : GROMACS for assessing ligand-protein stability over 100-ns trajectories .
  • QSAR Modeling : CoMFA/CoMSIA to correlate substituent electronic properties (e.g., Hammett σ) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.